molecular formula C9H12N2O2S B3343352 3-Thioxo-2,4-diazaspiro(5.5)undecane-1,5-dione CAS No. 52-45-9

3-Thioxo-2,4-diazaspiro(5.5)undecane-1,5-dione

Cat. No.: B3343352
CAS No.: 52-45-9
M. Wt: 212.27 g/mol
InChI Key: XIOUPQUYEUYPAW-UHFFFAOYSA-N
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Description

3-Thioxo-2,4-diazaspiro(5.5)undecane-1,5-dione is a chemical compound with the molecular formula C9H12N2O2S and a molecular weight of 212.27 g/mol It is characterized by its unique spiro structure, which includes a thioxo group and two diaza groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Thioxo-2,4-diazaspiro(5.5)undecane-1,5-dione typically involves the reaction of 1,1-diethyl ester cyclohexane with thiourea under controlled conditions . The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Thioxo-2,4-diazaspiro(5.5)undecane-1,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the thioxo group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols or amines.

    Substitution: Formation of substituted spiro compounds.

Mechanism of Action

The mechanism of action of 3-Thioxo-2,4-diazaspiro(5.5)undecane-1,5-dione involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity . The spiro structure provides stability and specificity in binding to these targets, making it a valuable compound in drug design and development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Thioxo-2,4-diazaspiro(5.5)undecane-1,5-dione is unique due to the presence of the thioxo group, which imparts distinct reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-sulfanylidene-2,4-diazaspiro[5.5]undecane-1,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c12-6-9(4-2-1-3-5-9)7(13)11-8(14)10-6/h1-5H2,(H2,10,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIOUPQUYEUYPAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(=O)NC(=S)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70199955
Record name 2,4-Diazaspiro(5.5)undecane-1,5-dione, 3-thioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70199955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52-45-9
Record name 2,4-Diazaspiro(5.5)undecane-1,5-dione, 3-thioxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052459
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Diazaspiro(5.5)undecane-1,5-dione, 3-thioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70199955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Thioxo-2,4-diazaspiro(5.5)undecane-1,5-dione
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3-Thioxo-2,4-diazaspiro(5.5)undecane-1,5-dione
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3-Thioxo-2,4-diazaspiro(5.5)undecane-1,5-dione
Reactant of Route 6
3-Thioxo-2,4-diazaspiro(5.5)undecane-1,5-dione

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